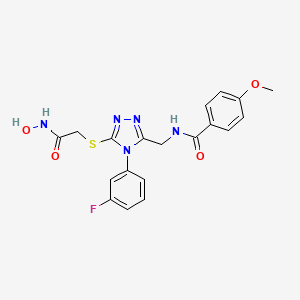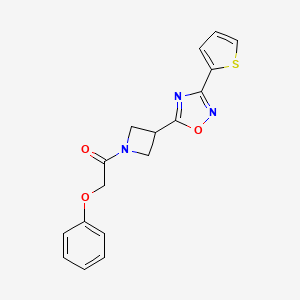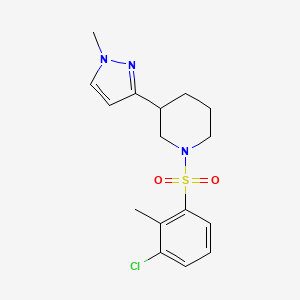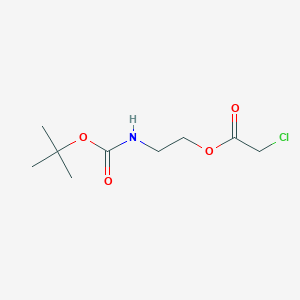
2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate is a versatile chemical compound with the molecular formula C9H16ClNO4. It is widely used in organic synthesis and drug discovery due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate typically involves the reaction of 2-chloroacetic acid with 2-(t-butoxycarbonylamino)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or crystallization .
化学反応の分析
Types of Reactions
2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic substitution: The major products are substituted amines or thiols.
Hydrolysis: The major products are 2-(t-butoxycarbonylamino)ethanol and 2-chloroacetic acid.
科学的研究の応用
2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate is used in various scientific research applications, including:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Drug discovery: It is used in the development of new pharmaceuticals due to its ability to form stable intermediates.
Biological research: It is employed in the study of enzyme mechanisms and protein modifications.
Industrial applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate involves its ability to undergo nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing the compound to react with various nucleophiles. This property makes it useful in the synthesis of a wide range of chemical compounds .
類似化合物との比較
Similar Compounds
Ethyl 2-chloroacetate: Similar in structure but lacks the t-butoxycarbonylamino group.
Methyl 2-chloroacetate: Similar in structure but has a methyl group instead of an ethyl group.
2-Chloroacetic acid: Lacks the ester and t-butoxycarbonylamino groups.
Uniqueness
2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate is unique due to the presence of the t-butoxycarbonylamino group, which provides steric hindrance and stability to the molecule. This makes it a valuable intermediate in organic synthesis and drug discovery .
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-chloroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-4-5-14-7(12)6-10/h4-6H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFDKCPWOFDXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
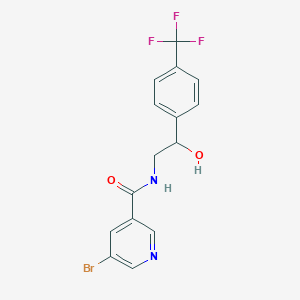
![5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2811367.png)
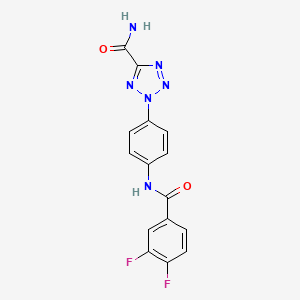
![4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2811370.png)
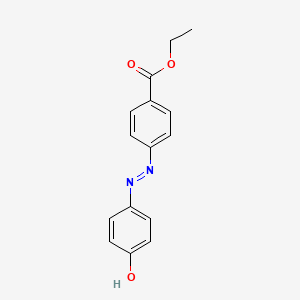
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2811372.png)
![(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide](/img/structure/B2811375.png)
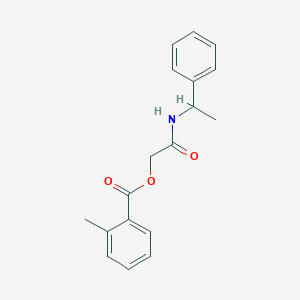
![3-{3-Oxo-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2811379.png)
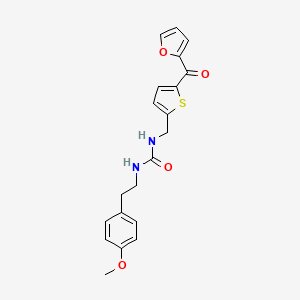
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2811383.png)
